molecular formula C16H16N2OS B2446983 N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 689264-66-2

N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No. B2446983
CAS RN: 689264-66-2
M. Wt: 284.38
InChI Key: UFDPWGXDFVZEIZ-UHFFFAOYSA-N
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Description

“N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It has a molecular weight of 284.376 and a chemical formula of C16H16N2OS .


Synthesis Analysis

The synthesis of thiophene derivatives like “N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide” includes an indole moiety that carries an alkyl chain at the 3-position . This structure is part of the 3-alkylindoles class of organic compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • A range of thiophene-based compounds, including those similar to N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds are effective against a variety of pathogenic strains, such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Chemical Properties and Reactions

  • The thiophene nucleus in compounds like N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide can act as a diene or a dienophile in reactions, such as the Intramolecular Diels–Alder reaction. This versatility in chemical behavior opens up possibilities for diverse applications in chemical synthesis (Himbert, Schlindwein, & Maas, 1990).

Gewald Reaction

  • The Gewald reaction, involving the formation of 2-amino-3-carboxamide derivatives of thiophene, is an efficient method for synthesizing compounds like N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide. This process is significant for producing compounds with potential biological activities (Abaee & Cheraghi, 2013).

Antimicrobial Activity

  • Studies have shown that thiophene-based compounds, including those structurally related to N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide, exhibit antimicrobial properties. Such compounds have been synthesized and characterized, with their structures confirmed through various spectroscopic techniques. Their antimicrobial efficacy against different microorganisms suggests potential applications in medical and pharmaceutical fields (Cakmak et al., 2022).

Potential in Drug Development

  • Certain thiophene derivatives have been investigated for their anticancer activities and interactions with biological macromolecules like human serum albumin. This research indicates the potential of thiophene compounds in the development of new therapeutic agents (Shareef et al., 2016).

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPWGXDFVZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide

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